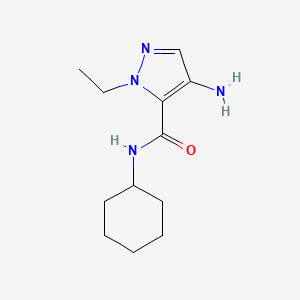
(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. This compound is a member of the quinoline family and is known for its unique chemical structure and properties.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Transformations
Quinolin-2(1H)-one derivatives have been synthesized through various innovative methods, demonstrating the versatility and potential for diverse applications in scientific research. For instance, the synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid presents a method with advantages such as good yield, simple operation, and environmental benignity, highlighting the efficiency and eco-friendliness of the process (Liu Chang-chun, 2010). Moreover, the facile synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines showcases the adaptability of quinoline derivatives in synthesizing complex molecules, which could be pivotal for developing new materials or drugs (M. Manoj & K. Rajendra Prasad, 2010).
Antitumor and Antiproliferative Properties
Quinolin-2(1H)-one derivatives exhibit promising antitumor and antiproliferative properties. A study evaluating quinolinyl acrylate derivatives against prostate cancer cells in vitro and in vivo found significant inhibitory effects on cell viability, adhesion, migration, and invasion, suggesting their potential therapeutic usefulness in cancer treatment (J. Rodrigues et al., 2012). Similarly, certain 3-phenylquinolinylchalcone derivatives were identified as potential lead compounds against non-small cell lung cancers and breast cancers due to their significant antiproliferative activities, marking them as candidates for further development in cancer therapy (C. Tseng et al., 2013).
Antimicrobial and Antimalarial Activities
The design and synthesis of quinoline-based 1,2,3-triazoles demonstrated antimicrobial and antimalarial activities, suggesting the role of quinoline derivatives in addressing infectious diseases. This study emphasizes the synthetic potential and biological activity of quinoline derivatives against various microorganisms and Plasmodium falciparum, highlighting their importance in developing new antimicrobial and antimalarial agents (Y. Parthasaradhi et al., 2015).
Corrosion Inhibition
Quinolin-2(1H)-one derivatives have also been explored as corrosion inhibitors, showcasing their industrial applications. Studies on the corrosion inhibition of mild steel in acidic environments by quinoxalinone derivatives revealed these compounds' effectiveness in forming protective films on metal surfaces, indicating their utility in prolonging the lifespan of metal structures and components (A. Tazouti et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the 2-chlorophenyl and 4-methoxyphenyl groups and the acryloyl group. The final step involves the bromination of the compound to obtain the desired product.", "Starting Materials": [ "2-aminobenzophenone", "2-chlorobenzaldehyde", "4-methoxybenzaldehyde", "acrylic acid", "bromine" ], "Reaction": [ "Synthesis of the quinoline ring system by reacting 2-aminobenzophenone with acetic anhydride and sulfuric acid to obtain 2-acetylbenzophenone. This is then reacted with ethyl cyanoacetate and ammonium acetate to obtain the quinoline ring system.", "Addition of the 2-chlorophenyl group by reacting the quinoline ring system with 2-chlorobenzaldehyde and sodium borohydride in ethanol.", "Addition of the 4-methoxyphenyl group by reacting the intermediate with 4-methoxybenzaldehyde and sodium borohydride in ethanol.", "Addition of the acryloyl group by reacting the intermediate with acrylic acid and triethylamine in dichloromethane.", "Bromination of the compound by reacting with bromine in acetic acid to obtain (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one." ] } | |
Numéro CAS |
1321831-10-0 |
Nom du produit |
(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one |
Formule moléculaire |
C25H17BrClNO3 |
Poids moléculaire |
494.77 |
Nom IUPAC |
6-bromo-4-(2-chlorophenyl)-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H17BrClNO3/c1-31-17-10-6-15(7-11-17)8-13-22(29)24-23(18-4-2-3-5-20(18)27)19-14-16(26)9-12-21(19)28-25(24)30/h2-14H,1H3,(H,28,30)/b13-8+ |
Clé InChI |
DHOBHMVLMUMOTL-MDWZMJQESA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



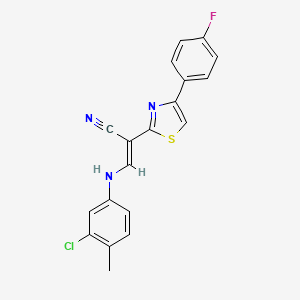
![ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2557856.png)
![4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2557857.png)
![1-(2,5-dimethoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2557858.png)

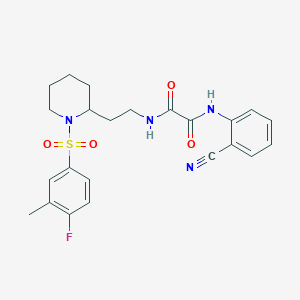
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2557862.png)
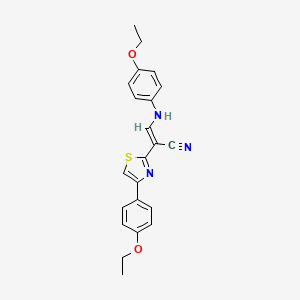
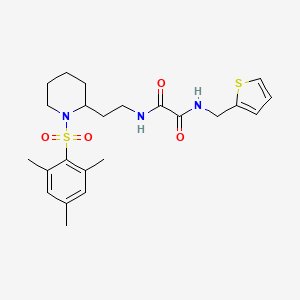
![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)
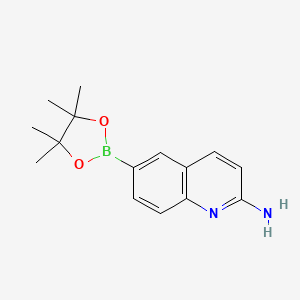
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)
